2,3-Difluoro-4-bromonitrobenzene
Overview
Description
2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-bromonitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-difluoronitrobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures around 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-bromonitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 2,3-difluoro-4-bromoaniline.
Scientific Research Applications
2,3-Difluoro-4-bromonitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: In the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-bromonitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack . The bromine atom is then replaced by the nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-chloronitrobenzene
- 2,3-Difluoro-4-iodonitrobenzene
- 2,3-Difluoro-4-nitrobenzene
Uniqueness
2,3-Difluoro-4-bromonitrobenzene is unique due to the presence of both fluorine and bromine atoms on the aromatic ring, which imparts distinct reactivity and properties. The combination of these substituents allows for specific chemical transformations that may not be possible with other similar compounds .
Biological Activity
2,3-Difluoro-4-bromonitrobenzene is a compound of significant interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of biological activities, making it a valuable precursor for drug development and other applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound (C₆H₂BrF₂NO₂) features two fluorine atoms, a bromine atom, and a nitro group attached to a benzene ring. These functional groups contribute to its reactivity and biological interactions.
Synthesis and Applications
The compound is primarily synthesized through nucleophilic aromatic substitution reactions, where it acts as an electrophile. This property facilitates the introduction of various functional groups, which can be pivotal in creating bioactive compounds. For example, it has been used to synthesize m-aryloxy phenols that are essential in pharmaceuticals and materials science.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by interacting with DNA. For instance, studies have shown that certain nitro-substituted benzene derivatives can cleave DNA under specific conditions, which is critical for their anticancer activity .
Case Study:
- Compound: 1-methoxydiazofluorene
- Activity: Induces DNA cleavage leading to inhibition of HeLa cell proliferation.
- Mechanism: Under reducing conditions, it mimics the activity of kinamycin D .
Enzyme Interaction
In biochemical research, this compound serves as both a substrate and an inhibitor in enzymatic assays. Its ability to interact with enzymes provides insights into enzyme specificity and mechanisms of action. The compound's nitro group can participate in redox reactions, influencing its biological effects.
Toxicological Profile
The toxicological evaluation of this compound is crucial for assessing its safety in pharmaceutical applications. The compound's interactions with biological molecules can lead to various toxicological effects depending on concentration and exposure duration. Automated grouping of chemicals based on their modes of action has been explored to predict potential toxicity .
Data Table: Biological Activity Summary
Environmental Impact
The environmental implications of this compound are also under investigation. Studies focus on its degradation products and their ecological effects. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect the compound and its metabolites in environmental samples.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBBNIEEJTQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652086 | |
Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-24-4 | |
Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.